FGIN-1-43

Descripción general

Descripción

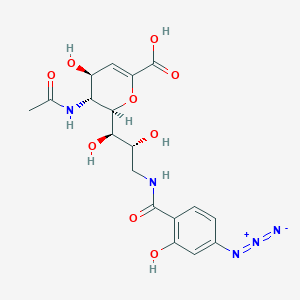

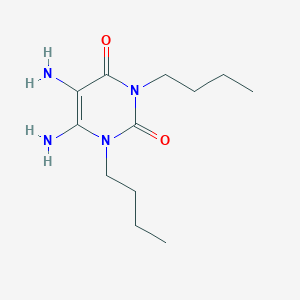

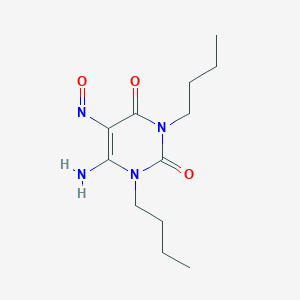

FGIN-1-43, también conocido como compuesto T22783, es un ligando potente y específico para el receptor mitocondrial del inhibidor de la unión a diazepam (DBI). Este receptor está asociado con la producción de neuroesteroides. Los neuroesteroides desempeñan un papel crucial en la modulación de la neurotransmisión y se han visto implicados en diversos procesos fisiológicos .

Aplicaciones Científicas De Investigación

FGIN-1-43 encuentra aplicaciones en varios campos científicos:

Neurociencia y Neurofarmacología: Su interacción con el receptor DBI afecta la transmisión GABA, lo que lo hace relevante para la investigación antiansiedad.

Metabolismo Mitocondrial: Como ligando para el receptor DBI mitocondrial, this compound contribuye a la comprensión de la función mitocondrial y la producción de neuroesteroides.

Mecanismo De Acción

FGIN-1-43 mejora la transmisión GABA mediante la inducción de la producción de neuroesteroides. Los objetivos moleculares exactos y las vías involucradas siguen siendo un área activa de investigación.

Análisis Bioquímico

Biochemical Properties

FGIN-1-43 plays a significant role in biochemical reactions by interacting with the mitochondrial DBI receptor. This interaction enhances the production of neurosteroids, such as allopregnanolone, which in turn modulates the transmission of gamma-aminobutyric acid (GABA). The compound’s binding to the DBI receptor induces the production of neurosteroids, which are crucial for the regulation of GABAergic transmission . This interaction is essential for the compound’s anxiolytic effects and its potential use in treating anxiety disorders .

Cellular Effects

This compound has been shown to influence various cellular processes. It enhances GABA transmission by inducing neurosteroid production, which affects cell signaling pathways, gene expression, and cellular metabolism . In vitro studies have demonstrated that this compound can reduce cell viability, cell metabolism, and mitochondrial function in human osteoblast-like cells . Additionally, this compound has been reported to inhibit melanogenesis by regulating the protein kinase A/cAMP-responsive element-binding, protein kinase C-β, and mitogen-activated protein kinase pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the mitochondrial DBI receptor, which leads to the induction of neurosteroid production . This binding interaction enhances GABAergic transmission, contributing to the compound’s anxiolytic effects . This compound’s ability to modulate neurosteroidogenesis is a key aspect of its mechanism of action, making it a valuable compound for research in anxiety and other neurological disorders .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, but its effects on cellular function may vary depending on the duration of exposure . Long-term studies have indicated that this compound can produce sustained anxiolytic effects by continuously stimulating neurosteroid production .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to produce anxiolytic effects without significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including reduced cell viability and mitochondrial dysfunction . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize potential side effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to neurosteroidogenesis. The compound interacts with enzymes and cofactors that regulate the production of neurosteroids, such as allopregnanolone . By enhancing neurosteroid production, this compound influences metabolic flux and metabolite levels, contributing to its anxiolytic effects . The compound’s role in these metabolic pathways is crucial for its therapeutic potential in anxiety and other neurological disorders .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. The compound’s ability to bind to the mitochondrial DBI receptor facilitates its localization and accumulation within mitochondria . This targeted distribution is essential for this compound’s effectiveness in modulating neurosteroid production and GABAergic transmission . The compound’s transport and distribution mechanisms are critical for its therapeutic applications .

Subcellular Localization

This compound is primarily localized within mitochondria, where it interacts with the DBI receptor to induce neurosteroid production . The compound’s subcellular localization is directed by targeting signals and post-translational modifications that ensure its accumulation within specific compartments . This localization is vital for this compound’s activity and function, as it enables the compound to effectively modulate neurosteroidogenesis and GABAergic transmission .

Métodos De Preparación

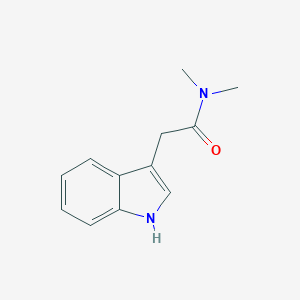

Rutas de Síntesis: FGIN-1-43 tiene el nombre químico N,N-Dihexil-2-(4-clorofenil)-5-cloroindol-3-acetamida. Si bien las rutas sintéticas específicas no están ampliamente documentadas, generalmente se sintetiza mediante métodos de química orgánica.

Producción Industrial: Desafortunadamente, los métodos detallados de producción industrial para this compound no están fácilmente disponibles. los laboratorios de investigación a menudo lo preparan mediante síntesis personalizada o lo compran a proveedores especializados .

Análisis De Reacciones Químicas

FGIN-1-43 participa en diversas reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Los reactivos y las condiciones comunes utilizados en estas reacciones son dependientes del contexto y pueden variar en función de la aplicación específica. Los principales productos formados a partir de estas reacciones no se informan explícitamente en la literatura.

Comparación Con Compuestos Similares

Si bien la singularidad de FGIN-1-43 es notable, las comparaciones directas con compuestos similares son escasas. Se necesita más investigación para explorar sus características distintivas y posibles ventajas sobre ligandos relacionados.

Propiedades

IUPAC Name |

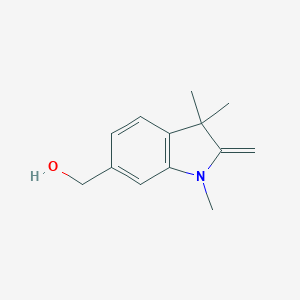

2-[5-chloro-2-(4-chlorophenyl)-1H-indol-3-yl]-N,N-dihexylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36Cl2N2O/c1-3-5-7-9-17-32(18-10-8-6-4-2)27(33)20-25-24-19-23(30)15-16-26(24)31-28(25)21-11-13-22(29)14-12-21/h11-16,19,31H,3-10,17-18,20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTZUPNNVXIMWAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN(CCCCCC)C(=O)CC1=C(NC2=C1C=C(C=C2)Cl)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50398444 | |

| Record name | 5-Chloro-2-(4-chlorophenyl)-N,N-dihexyl-1H-indole-3-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145040-29-5 | |

| Record name | 5-Chloro-2-(4-chlorophenyl)-N,N-dihexyl-1H-indole-3-acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145040-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | FGIN-143 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145040295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-2-(4-chlorophenyl)-N,N-dihexyl-1H-indole-3-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FGIN-143 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C68RF62SNJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does FGIN-1-43 interact with FXR, and what are the downstream effects?

A1: this compound acts as an antagonist of the Farnesoid X Receptor (FXR) []. Unlike its analog FGIN-1-27, which demonstrates partial agonistic activity, this compound does not activate FXR on its own. Instead, it reduces the activation of FXR by chenodeoxycholic acid (CDCA), a well-characterized endogenous FXR agonist []. This antagonistic behavior suggests that this compound competes with CDCA for binding to the ligand-binding pocket of FXR, potentially interfering with the receptor's ability to induce downstream gene transcription.

Q2: Does this compound exhibit any structure-activity relationship (SAR) with its analog, FGIN-1-27?

A2: While both this compound and FGIN-1-27 are recognized ligands of the Translocator Protein (TSPO) and demonstrate interaction with FXR, their effects differ significantly. FGIN-1-27 acts as a partial FXR agonist, while this compound exhibits antagonistic properties []. This difference in activity highlights a structure-activity relationship between these two compounds. Further investigation into the specific structural variations between this compound and FGIN-1-27, and their interactions within the binding pocket of FXR, would be valuable for understanding the molecular basis of their distinct functional outcomes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromo-ethanone](/img/structure/B137290.png)